molecular formula C27H27N5O5S B383315 diethyl 5-(2,5-dimethyl-3-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate CAS No. 503432-12-0

diethyl 5-(2,5-dimethyl-3-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate

Cat. No.: B383315
CAS No.: 503432-12-0
M. Wt: 533.6g/mol
InChI Key: OJNPIFRKKATXLB-UHFFFAOYSA-N
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Description

Diethyl 5-(2,5-dimethyl-3-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate is a useful research compound. Its molecular formula is C27H27N5O5S and its molecular weight is 533.6g/mol. The purity is usually 95%.
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Biological Activity

Diethyl 5-(2,5-dimethyl-3-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate (CAS Number: 503432-12-0) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C27H27N5O5S, with a molecular weight of 533.6 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

This compound exhibits biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the tetrazole moiety may inhibit specific enzymes involved in metabolic pathways, similar to other tetrazole derivatives known to affect enzyme function.
  • Interaction with Biological Targets : The compound potentially interacts with various proteins and receptors in cells, influencing signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies on related pyrrole derivatives have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast Cancer)10.0
Compound BHeLa (Cervical Cancer)15.0
Diethyl CompoundA549 (Lung Cancer)TBD

Case Study : In a study evaluating the cytotoxicity of tetrazole-containing compounds against A549 lung cancer cells, derivatives exhibited IC50 values ranging from 10 to 20 µM, suggesting significant potential for further development as anticancer agents .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Tetrazoles have been associated with antibacterial properties due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Research Findings : A series of tetrazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of diethyl 5-(2,5-dimethyl...) is crucial for its therapeutic application:

  • Absorption and Distribution : Preliminary studies suggest good absorption characteristics due to its lipophilic nature.
  • Metabolism : The compound may undergo hepatic metabolism; however, specific metabolic pathways remain to be elucidated.
  • Toxicity : Toxicological assessments are necessary to evaluate the safety profile in vivo.

Properties

IUPAC Name

diethyl 5-[2,5-dimethyl-3-[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]pyrrol-1-yl]benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O5S/c1-5-36-25(34)19-13-20(26(35)37-6-2)15-22(14-19)31-17(3)12-23(18(31)4)24(33)16-38-27-28-29-30-32(27)21-10-8-7-9-11-21/h7-15H,5-6,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNPIFRKKATXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)N2C(=CC(=C2C)C(=O)CSC3=NN=NN3C4=CC=CC=C4)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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